molecular formula C15H12ClNOS B1266747 3-Chloro-1-phenothiazin-10-yl-propan-1-one CAS No. 4091-91-2

3-Chloro-1-phenothiazin-10-yl-propan-1-one

Cat. No.: B1266747
CAS No.: 4091-91-2
M. Wt: 289.8 g/mol
InChI Key: QDMBCNDXWXEIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-phenothiazin-10-yl-propan-1-one, also known as CPTP, is a synthetic organic compound with a wide range of applications in scientific research. CPTP has been used in various fields, including biochemistry, pharmacology, and cell biology. It is a highly stable compound that can be easily synthesized and is often used as a model compound for studying the structure-activity relationship of drugs. CPTP is a versatile molecule that can be used to study a variety of biological processes, including protein-protein interactions, enzyme activity, receptor-ligand interactions, and the effects of drugs on cells.

Scientific Research Applications

Antiviral and Anticancer Potential

3-Chloro-1-phenothiazin-10-yl-propan-1-one and its derivatives have demonstrated significant antiviral and anticancer activities. Phenothiazines like chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine exhibit antiviral properties against a spectrum of RNA-viruses. These compounds interfere with processes such as clathrin-dependent endocytosis, cell-cell fusion, viral replication, and entry into host cells. Their activity at non-toxic concentrations indicates their potential as therapeutic agents for viral infections, although further research is necessary to validate these findings (Otręba, Kośmider, & Rzepecka-Stojko, 2020). Moreover, phenothiazines like fluphenazine, perphenazine, and prochlorperazine have demonstrated anticancer activity, impacting cell cycle, proliferation, and apoptosis, and showing potential as adjuvants in chemotherapy (Otręba & Kośmider, 2020).

Antibacterial and Antimycobacterial Activities

Phenothiazine compounds have exhibited promising antibacterial and antimycobacterial activities. Studies suggest that these compounds inhibit the growth of Mycobacterium tuberculosis and may enhance the efficacy of certain first-line treatment agents. For instance, thioridazine has shown properties that may warrant its consideration as an adjunct therapy for tuberculosis, especially during the initial treatment phase (Amaral, Kristiansen, Viveiros, & Atouguia, 2001).

Interaction with Cellular Processes

Phenothiazines interact with various cellular processes, affecting biomolecules like DNA and proteins. They exhibit a range of properties, including antimicrobial, antiprionic, and anticancerous activities. Understanding the toxic and beneficial effects of these drugs could lead to appropriate clinical applications in the future (Sudeshna Gangopadhyay & Parimal Karmakar, 2010).

Safety and Hazards

The safety data sheet for 3-Chloro-1-phenothiazin-10-yl-propan-1-one suggests that it should be handled with care. Specific safety measures such as wearing fire/flame resistant and impervious clothing are recommended .

Properties

IUPAC Name

3-chloro-1-phenothiazin-10-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNOS/c16-10-9-15(18)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMBCNDXWXEIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289676
Record name 3-Chloro-1-phenothiazin-10-yl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4091-91-2
Record name 4091-91-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-1-phenothiazin-10-yl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.